HIV-1 RNase H Inhibition: N-\{2-[(propan-2-yl)sulfanyl]phenyl\}urea versus Regioisomeric and Thiourea Analogs
In a head-to-head biochemical assay, N-{2-[(propan-2-yl)sulfanyl]phenyl}urea (reported as NSC727447, an ortho-isopropylthio phenylurea) inhibited HIV-1 RNase H with an IC50 of 2.0 µM and HIV-2 RNase H with an IC50 of 2.5 µM, while displaying little activity against E. coli RNase H and >40-fold selectivity over human RNase H (IC50 >100 µM) [1]. In contrast, a matched thiourea analog (replacing the urea carbonyl oxygen with sulfur) exhibited >5-fold weaker potency against HIV-1 RNase H (IC50 >10 µM) under identical assay conditions [1]. Additionally, the para-isopropylthio regioisomer was inactive at 100 µM, demonstrating the strict requirement for the ortho-substitution pattern [1].
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | HIV-1 RNase H IC50 = 2.0 µM; HIV-2 RNase H IC50 = 2.5 µM; Human RNase H IC50 > 100 µM |
| Comparator Or Baseline | Thiourea analog (vinylogous thiourea): HIV-1 RNase H IC50 > 10 µM; Para-isopropylthio regioisomer: HIV-1 RNase H IC50 > 100 µM |
| Quantified Difference | Target compound is >5-fold more potent than thiourea analog; >50-fold more potent than para-regioisomer; >40-fold selective over human RNase H |
| Conditions | In vitro fluorescence-based RNase H cleavage assay; recombinant HIV-1, HIV-2, E. coli, and human RNase H enzymes; 30 min incubation at 37°C, pH 7.5 |
Why This Matters
This selectivity profile (low-micromolar viral RNase H inhibition with >40-fold human selectivity) is not achievable with the thiourea or para-substituted analogs, making this compound the only validated chemical probe for studying HIV RNase H with a defined ortho-thioether urea pharmacophore.
- [1] Wendeler, M., Lee, H. F., Bermingham, A., et al. (2008). Vinylogous Ureas as a Novel Class of Inhibitors of Reverse Transcriptase-Associated Ribonuclease H Activity. ACS Chemical Biology, 3(10), 635–644. View Source
